Tert-butyl 3-formylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 3-formylpiperidine-1-carboxylate: is an organic compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . It is a piperidine derivative, characterized by the presence of a formyl group at the 3-position and a tert-butyl ester at the 1-position. This compound is commonly used as a building block in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
Tert-butyl 3-formylpiperidine-1-carboxylate, also known as 1-Boc-3-piperidinecarboxaldehyde, is a complex organic compound used as an intermediate in organic chemical synthesis It’s known that similar piperidine derivatives have been used in the synthesis of gpr119 selective agonists .
Mode of Action
It’s known to be used as a building block in the synthesis of various organic compounds . In the context of GPR119 agonists, these compounds typically work by binding to the GPR119 receptor, which is involved in glucose homeostasis and lipid metabolism .
Biochemical Pathways
Gpr119 agonists, which can be synthesized using piperidine derivatives, are known to play a role in the regulation of glucose homeostasis and lipid metabolism .
Pharmacokinetics
As a chemical intermediate, its pharmacokinetic properties would largely depend on the final compound it is used to synthesize .
Result of Action
Compounds synthesized from piperidine derivatives, such as gpr119 agonists, have been associated with improved glucose homeostasis and lipid metabolism .
Action Environment
Like all chemical reactions, factors such as temperature, ph, and the presence of other chemicals could potentially influence its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-formylpiperidine-1-carboxylate typically involves the protection of piperidine with a tert-butyl group followed by formylation at the 3-position. One common method involves the use of tert-butyl chloroformate and piperidine to form the tert-butyl piperidine-1-carboxylate, which is then subjected to formylation using reagents such as formic acid or formyl chloride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-formylpiperidine-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the formyl group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 3-formylpiperidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a precursor for the synthesis of bioactive molecules .
Medicine: The compound is explored for its potential therapeutic applications, including the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals .
Comparison with Similar Compounds
Tert-butyl 4-formylpiperidine-1-carboxylate: Similar structure but with the formyl group at the 4-position.
Tert-butyl 3-hydroxypiperidine-1-carboxylate: Contains a hydroxyl group instead of a formyl group at the 3-position.
Tert-butyl 3-oxopiperidine-1-carboxylate: Contains a ketone group at the 3-position.
Uniqueness: Tert-butyl 3-formylpiperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the formyl group and the tert-butyl ester makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 3-formylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVHINDANRPFIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40922616 | |
Record name | tert-Butyl 3-formylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40922616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118156-93-7 | |
Record name | tert-Butyl 3-formylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40922616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Boc-piperidine-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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